

Application Note: FT-IR Spectral Analysis of Novel 1,5-Benzothiazepine Compounds

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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Benzothiazepines are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.^{[1][2][3][4][5][6]} The synthesis of novel derivatives of this scaffold is a key area of research in medicinal chemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation and characterization of these newly synthesized compounds.^[7] This application note provides a detailed protocol for the synthesis and FT-IR spectral analysis of novel **1,5-Benzothiazepine** compounds, along with a summary of their characteristic spectral data.

Data Presentation

The successful synthesis of **1,5-Benzothiazepine** derivatives via the condensation of chalcones and 2-aminothiophenol can be confirmed by the appearance of characteristic FT-IR absorption bands and the disappearance of the chalcone's carbonyl (C=O) stretching band.^[1] The following table summarizes the key FT-IR spectral data for **1,5-Benzothiazepine** compounds.

Functional Group	Characteristic Absorption Band (cm ⁻¹)	Vibration Mode	Notes
Aromatic C-H	3100 - 3000	Stretching	Indicates the presence of the benzene ring. [1]
Aliphatic C-H	2950 - 2850	Stretching	From the heterocyclic thiazepine ring. [3]
C=N (Imine)	1610 - 1590	Stretching	A key characteristic peak confirming the formation of the benzothiazepine ring. [1]
C=C (Aromatic)	1580 - 1450	Stretching	Multiple bands are typically observed.
C-N	1350 - 1250	Stretching	
C-S	750 - 650	Stretching	Often a weak to medium intensity band. [1]
Substituted Benzene	900 - 675	Out-of-plane bending	The pattern of these bands can provide information about the substitution on the aromatic rings.

Experimental Protocols

I. Synthesis of Novel 1,5-Benzothiazepine Derivatives

This protocol describes a general method for the synthesis of **1,5-Benzothiazepine** derivatives by the reaction of substituted chalcones with 2-aminothiophenol.[\[2\]](#)[\[8\]](#)

Materials:

- Substituted chalcones
- 2-aminothiophenol
- Polyethylene glycol-400 (PEG-400) or another suitable solvent/catalyst system[1]
- Ethanol
- Glacial acetic acid (catalytic amount)
- Round bottom flask
- Reflux condenser
- Magnetic stirrer with hot plate
- Beakers, measuring cylinders, and other standard laboratory glassware
- Thin Layer Chromatography (TLC) plates (silica gel)
- Filtration apparatus

Procedure:

- In a round bottom flask, dissolve the substituted chalcone (1 mmol) in a minimal amount of a suitable solvent such as ethanol or PEG-400.[1]
- To this solution, add 2-aminothiophenol (1.1 mmol).
- Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid, to the reaction mixture.
- Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
- After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature.
- Pour the cooled mixture into crushed ice with stirring.

- The solid product that precipitates out is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
- The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure **1,5-Benzothiazepine** derivative.

II. FT-IR Spectral Analysis

This protocol outlines the procedure for acquiring FT-IR spectra of the synthesized **1,5-Benzothiazepine** compounds using the KBr pellet method.

Materials and Equipment:

- Synthesized **1,5-Benzothiazepine** compound (2-3 mg, finely ground)
- Potassium bromide (KBr), spectroscopy grade (approx. 200 mg, dried)
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer
- Spatula

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Take approximately 2-3 mg of the finely ground, dry **1,5-Benzothiazepine** compound and 200 mg of dry, spectroscopy-grade KBr in an agate mortar.[9]
 - Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[9]
 - Transfer a portion of the powdered mixture into the pellet-forming die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

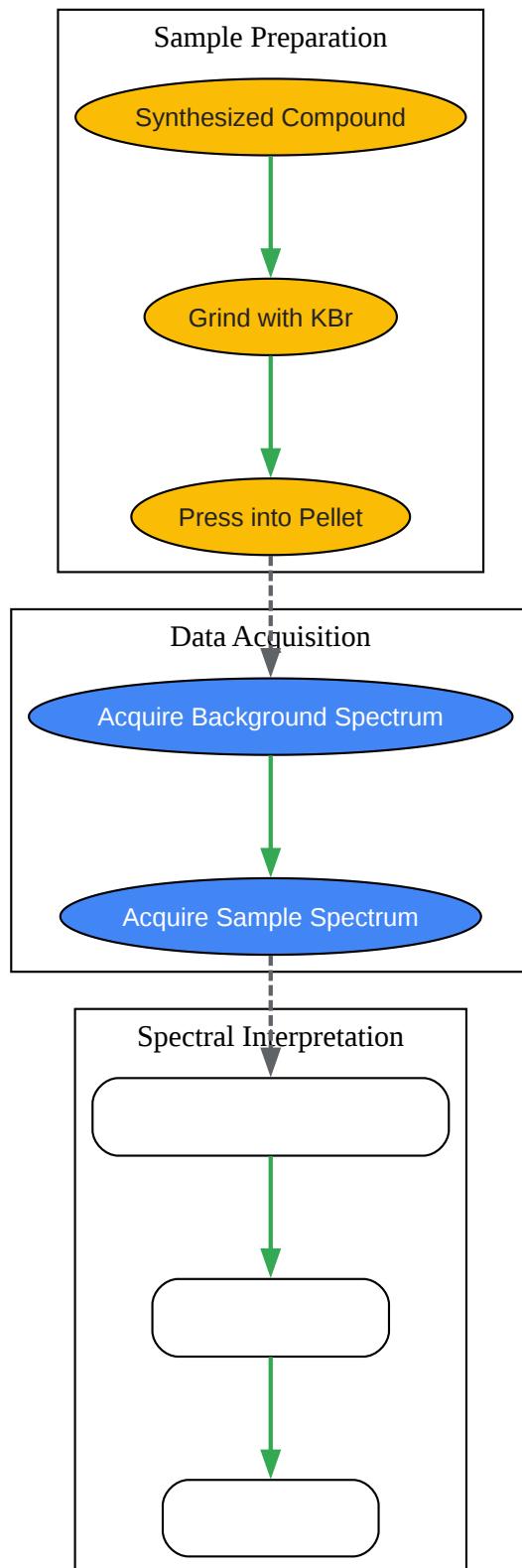
- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the sample in the sample holder within the FT-IR spectrometer's sample compartment.
 - Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-IR range (4000-400 cm^{-1}).^[7]
- Data Analysis:
 - Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
 - Identify and label the significant absorption peaks.
 - Compare the observed peaks with the characteristic absorption bands for **1,5-Benzothiazepines** and the starting materials to confirm the successful synthesis of the target compound. The absence of the C=O stretching band from the chalcone is a key indicator of a successful reaction.^[1]

Mandatory Visualizations



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Caption: Workflow for the synthesis and analysis of novel **1,5-Benzothiazepine** compounds.



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Caption: Logical pathway for FT-IR spectral analysis of **1,5-Benzothiazepine** compounds.

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